molecular formula C11H15Cl3N2 B7897634 (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7897634
M. Wt: 281.6 g/mol
InChI Key: XAYDBZBYRCIIRB-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzyl group substituted with two chlorine atoms at the 3 and 4 positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorobenzyl chloride): A precursor in the synthesis of (3,4-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride.

    (3,4-Dichlorophenyl)-pyrrolidin-3-yl-amine: A similar compound with a phenyl group instead of a benzyl group.

    (3,4-Dichlorobenzyl)-pyrrolidin-2-yl-amine: A compound with a different substitution pattern on the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a dichlorobenzyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYDBZBYRCIIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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